molecular formula C21H10F2O7 B15142037 2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid

2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid

Cat. No.: B15142037
M. Wt: 412.3 g/mol
InChI Key: CQJLDIGZTKKPAJ-UHFFFAOYSA-N
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Description

2’,7’-Difluoro-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylic acid is a complex organic compound with significant applications in various scientific fields. It is known for its unique structural properties and reactivity, making it a valuable compound in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,7’-difluoro-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylic acid typically involves multiple steps, including the introduction of fluorine atoms and the formation of the spiro structure. Common synthetic routes include:

    Fluorination: Introduction of fluorine atoms at specific positions on the benzofuran ring.

    Spiro Formation: Cyclization reactions to form the spiro structure.

    Hydroxylation: Introduction of hydroxyl groups at the 3’ and 6’ positions.

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include:

    Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2’,7’-Difluoro-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and chromium trioxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Such as nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols.

Scientific Research Applications

2’,7’-Difluoro-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2’,7’-difluoro-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its fluorine atoms can enhance its binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Dichlorofluorescein: A compound with similar structural features but with chlorine atoms instead of fluorine.

    Fluorescein: A well-known dye with a similar core structure but lacking the fluorine atoms.

Uniqueness

The uniqueness of 2’,7’-difluoro-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylic acid lies in its fluorine atoms, which can significantly alter its chemical and biological properties. These fluorine atoms can enhance its stability, reactivity, and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H10F2O7

Molecular Weight

412.3 g/mol

IUPAC Name

2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid

InChI

InChI=1S/C21H10F2O7/c22-13-4-11-17(6-15(13)24)29-18-7-16(25)14(23)5-12(18)21(11)10-2-1-8(19(26)27)3-9(10)20(28)30-21/h1-7,24-25H,(H,26,27)

InChI Key

CQJLDIGZTKKPAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)F)O)O)F

Origin of Product

United States

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